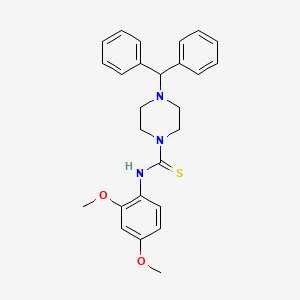![molecular formula C16H14ClN5O3 B3444984 N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B3444984.png)
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling pathway. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various inflammatory diseases.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide targets the TLR4 signaling pathway, which plays a critical role in the innate immune response to bacterial infections. When TLR4 recognizes bacterial lipopolysaccharides (LPS), it activates a signaling cascade that leads to the production of pro-inflammatory cytokines. N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide binds to a specific site on TLR4 and prevents the activation of this signaling cascade, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases. It reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and improves survival rates in animal models of sepsis and acute lung injury. N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has also been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is its specificity for the TLR4 signaling pathway. It does not affect other TLRs or the production of anti-inflammatory cytokines. This specificity makes it a valuable tool for studying the role of TLR4 in various inflammatory diseases. However, N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide. One direction is to study its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to develop more potent and selective inhibitors of the TLR4 signaling pathway. Furthermore, the use of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide in combination with other anti-inflammatory agents may have synergistic effects and improve its therapeutic efficacy.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the TLR4 signaling pathway. N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has also been shown to improve survival rates in animal models of sepsis and acute lung injury.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c1-24-15-7-2-11(8-14(15)17)19-16(23)9-25-13-5-3-12(4-6-13)22-10-18-20-21-22/h2-8,10H,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZIKNZEZARJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3444918.png)

![3-methyl-5-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3444937.png)
![2-[(4-methoxyphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3444948.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B3444960.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3444964.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B3444971.png)
![2-(2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3444977.png)
![3-allyl-2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3444995.png)
![3-allyl-6-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3445001.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3445009.png)